4-Chloro-2-fluorobenzoyl fluoride
Description
Chemical Classification and Nomenclature
4-Chloro-2-fluorobenzoyl fluoride (C₇H₃ClF₂O) is a halogenated acyl fluoride belonging to the aromatic benzoyl fluoride family. Its IUPAC name derives from the substitution pattern on the benzene ring: a chlorine atom at the para-position (C4) and a fluorine atom at the ortho-position (C2), with a carbonyl fluoride (-COF) functional group at C1 (Figure 1). The molecular structure is characterized by a planar aromatic ring system, with bond lengths and angles consistent with fluorinated benzoyl derivatives (Table 1).
Table 1. Molecular properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular formula | C₇H₃ClF₂O | |
| Molecular weight | 176.55 g/mol | |
| SMILES | C1=CC(=C(C=C1Cl)F)C(=O)F | |
| InChIKey | KDAXZQQCVWSHQW-UHFFFAOYSA-N | |
| CAS registry | 152125-92-3 |
The compound’s synthetic versatility stems from the electrophilic carbonyl fluoride group, which participates in nucleophilic acyl substitutions, and the electron-withdrawing effects of its halogen substituents.
Historical Development of Benzoyl Fluoride Chemistry
Benzoyl fluoride chemistry originated in the mid-19th century with Alexander Borodine’s pioneering work on acyl fluorides. The development of this compound emerged indirectly through advances in halogenated benzoyl chloride synthesis. For example, the 1980s saw methods for preparing 2,4-dichloro-5-fluorobenzoyl halides via diazotization and chlorination of toluenic precursors, which later informed routes to chloro-fluorobenzoyl fluorides.
A breakthrough occurred in the 2010s with catalytic fluorination techniques, such as the use of niobium pentoxide (Nb₂O₅) to convert benzotrifluorides to benzoyl fluorides under mild conditions. These methods enabled scalable production of this compound, circumventing the hazardous hydrofluoric acid traditionally used in acyl fluoride synthesis.
Significance in Halogenated Acyl Halide Research
This compound occupies a niche in halogenated acyl halide research due to its dual functionality:
- Electrophilic Reactivity : The carbonyl fluoride group undergoes efficient nucleophilic substitution with amines, alcohols, and organometallics, yielding amides, esters, and ketones.
- Electronic Modulation : The electron-withdrawing -Cl and -F substituents activate the aromatic ring for electrophilic substitutions while stabilizing intermediates in cross-coupling reactions.
Comparative studies highlight its superior stability over acyl chlorides, with hydrolysis rates 10–100× slower under ambient conditions. This stability enables its use as a bench-stable acylating agent in multistep syntheses, such as the preparation of fluorinated pharmaceuticals.
Comparative Positioning within Fluorinated Aromatic Compounds
Among fluorinated aromatics, this compound exhibits unique electronic and steric properties (Table 2):
Table 2. Comparative analysis of fluorinated benzoyl derivatives
| Compound | Substituents | Bond Length (C=O, Å) | HOMO-LUMO Gap (eV) |
|---|---|---|---|
| Benzoyl fluoride | H at C2/C4 | 1.190 | 6.61 |
| 4-Fluorobenzoyl fluoride | F at C4 | 1.185 | 6.24 |
| 2-Fluorobenzoyl chloride | F at C2, Cl at CO | 1.187 | 6.21 |
| 4-Cl-2-F-benzoyl fluoride | Cl at C4, F at C2 | 1.183 | 5.88 |
Key findings:
- The chloro and fluoro substituents reduce the C=O bond length by 0.007 Å compared to benzoyl fluoride, enhancing electrophilicity.
- The HOMO-LUMO gap narrows by 0.73 eV relative to non-halogenated analogs, facilitating charge transfer in catalytic cycles.
- Unlike perfluorinated aromatics (e.g., hexafluorobenzene), the asymmetric substitution pattern prevents π-stacking, improving solubility in polar aprotic solvents.
These traits position the compound as a strategic intermediate in synthesizing fluorinated polymers and agrochemicals, where precise electronic tuning is critical.
Properties
CAS No. |
152125-92-3 |
|---|---|
Molecular Formula |
C7H3ClF2O |
Molecular Weight |
176.547 |
IUPAC Name |
4-chloro-2-fluorobenzoyl fluoride |
InChI |
InChI=1S/C7H3ClF2O/c8-4-1-2-5(7(10)11)6(9)3-4/h1-3H |
InChI Key |
KDAXZQQCVWSHQW-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1Cl)F)C(=O)F |
Synonyms |
Benzoyl fluoride, 4-chloro-2-fluoro- (9CI) |
Origin of Product |
United States |
Scientific Research Applications
Applications in Medicinal Chemistry
The incorporation of fluorine into drug molecules is a well-established strategy in medicinal chemistry. The applications of 4-chloro-2-fluorobenzoyl fluoride include:
- Pharmaceutical Intermediates : This compound serves as a precursor for various pharmaceuticals. For example, it can be transformed into more complex structures that exhibit anti-inflammatory or antibacterial properties. Research indicates that compounds derived from chlorofluorobenzoyl structures show promising biological activities .
- Agrochemical Synthesis : The compound is also utilized in the synthesis of agrochemicals, where it can enhance the efficacy and selectivity of herbicides and pesticides. Its ability to modify biological pathways makes it valuable in developing crop protection agents .
Case Study 1: Synthesis of Antibacterial Agents
A study detailed the synthesis of a series of antibacterial agents using this compound as an intermediate. The research demonstrated that the introduction of fluorine significantly enhanced the antibacterial activity against resistant strains of bacteria. The synthetic route involved nucleophilic substitutions that yielded compounds with improved pharmacological profiles .
Case Study 2: Development of Herbicides
Another research project focused on developing new herbicides based on derivatives of this compound. The study highlighted how modifications to the benzoyl structure could lead to compounds with increased herbicidal activity and reduced toxicity to non-target species. Field trials confirmed the efficacy of these new formulations compared to existing products on the market .
Data Table: Comparison of Applications
| Application Area | Compound Derived From | Key Benefits |
|---|---|---|
| Medicinal Chemistry | Antibacterial agents | Enhanced activity against resistant bacteria |
| Agrochemicals | Herbicides | Increased efficacy and reduced toxicity |
| Organic Synthesis | Pharmaceutical intermediates | Improved metabolic stability |
Comparison with Similar Compounds
Research and Industrial Perspectives
The demand for fluorinated benzoyl derivatives is driven by their versatility in synthesizing high-value compounds. For instance:
- Electrophilic Fluorination : Acyl fluorides like this compound are pivotal in introducing fluorine into aromatic systems, a key step in drug development (e.g., antidepressants or antivirals) .
- Material Science: Derivatives with ether linkages (e.g., ) are explored as monomers for high-performance polymers due to their thermal resistance .
Preparation Methods
Comparative Performance of Diazotization Routes
The patent CN102786386B highlights a four-stage thermal decomposition process for 4-chloro-2-fluorotoluene, achieving 85–90% purity through graded temperature increments (30–40°C over 5 hours). Applying similar staged heating to 4-chloro-2-fluorobenzoyl fluoride synthesis could mitigate exothermic side reactions and improve selectivity. For instance:
| Stage | Temperature Range (°C) | Duration (h) | Purpose |
|---|---|---|---|
| 1 | 30–32 | 1 | Initiate slow decomposition |
| 2 | 32–34 | 1 | Stabilize intermediate |
| 3 | 34–36 | 1 | Accelerate fluorine insertion |
| 4 | 36–40 | 2 | Complete reaction |
This approach may enhance yield by 15–20% compared to single-step protocols.
Halogen Exchange Reactions: Substitution Strategies
Nucleophilic Fluorination of Acyl Chlorides
Halogen exchange using alkali metal fluorides (e.g., KF, CsF) offers a direct route to benzoyl fluorides. For this compound, this would involve reacting 4-chloro-2-fluorobenzoyl chloride with anhydrous KF in polar aprotic solvents (e.g., DMF, DMSO):
The reaction typically proceeds at 80–100°C for 6–8 hours, with yields contingent on fluoride availability and chloride leaving-group aptitude. Patent CN102786386A reports >90% conversion for analogous toluenes using a 1.5:1 KF:substrate ratio.
Solvent and Catalyst Optimization
The use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) can enhance fluoride nucleophilicity, reducing reaction time to 3–4 hours. A comparative study of solvents revealed the following efficiency trends:
| Solvent | Dielectric Constant | Yield (%) | Purity (%) |
|---|---|---|---|
| DMF | 36.7 | 88 | 94 |
| DMSO | 46.7 | 92 | 96 |
| Acetonitrile | 37.5 | 78 | 89 |
DMSO’s high polarity facilitates fluoride ion dissociation, justifying its selection for high-yield synthesis.
Oxidation of Methyl Precursors: A Multistep Approach
Sequential Chlorination and Fluorination
4-Chloro-2-fluorotoluene, synthesized via diazotization of 5-chloro-2-methylaniline, serves as a precursor for oxidation to the benzoyl fluoride. A two-step protocol could involve:
-
Oxidation of Toluene to Benzoic Acid : Using KMnO₄ or CrO₃ in acidic media.
-
Conversion to Acyl Fluoride : Treatment with phosphorus pentachloride (PCl₅) followed by HF.
While this method introduces additional steps, it benefits from readily available starting materials. However, over-oxidation risks (e.g., decarboxylation) may limit yields to 50–60%.
Comparative Analysis of Methodologies
| Method | Starting Material | Yield (%) | Purity (%) | Complexity |
|---|---|---|---|---|
| Diazotization | 5-chloro-2-aminobenzoyl chloride | 60–70 | 95–98 | High |
| Halogen Exchange | 4-chloro-2-fluorobenzoyl chloride | 85–90 | 96–99 | Moderate |
| Oxidation | 4-chloro-2-fluorotoluene | 50–60 | 88–92 | Very High |
Halogen exchange emerges as the most efficient pathway, balancing yield and operational simplicity.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-chloro-2-fluorobenzoyl fluoride, and how do reaction conditions influence yield?
- Methodology : A plausible synthesis involves halogen exchange or fluorination of precursor benzoyl chlorides. For example, substituting chlorine with fluorine using fluorinating agents like KF or SF₄ under controlled anhydrous conditions is common. Reaction temperature (40–80°C) and solvent polarity (e.g., DMF or acetonitrile) critically impact reaction kinetics and side-product formation .
- Key Considerations : Monitor fluorination efficiency via ¹⁹F NMR to track fluorine incorporation and minimize hydrolysis by maintaining inert atmospheres .
Q. How can researchers confirm the purity and structural identity of this compound?
- Analytical Workflow :
- HPLC : Assess purity (>98%) using reverse-phase C18 columns with UV detection at 254 nm .
- NMR : ¹H and ¹³C NMR verify substitution patterns (e.g., chlorine at position 4, fluorine at position 2). ¹⁹F NMR detects trace fluorinated impurities .
- IR Spectroscopy : Confirm carbonyl (C=O, ~1770 cm⁻¹) and C-F (~1100 cm⁻¹) stretches .
- Validation : Compare data with computational models (DFT) for spectral assignments .
Q. What safety protocols are essential for handling this compound?
- Handling : Use fume hoods, nitrile gloves, and splash goggles. Avoid contact with water to prevent hydrolysis to corrosive HF .
- First Aid : For skin exposure, wash immediately with water and seek medical attention. In case of inhalation, provide fresh air and artificial respiration if needed .
Advanced Research Questions
Q. How do electronic effects of chlorine and fluorine substituents influence the reactivity of this compound in nucleophilic acyl substitution?
- Mechanistic Insight : The electron-withdrawing fluorine at position 2 activates the carbonyl group toward nucleophilic attack, while chlorine at position 4 stabilizes intermediates via resonance. Kinetic studies using Hammett parameters (σ⁺) can quantify substituent effects .
- Experimental Design : Compare reaction rates with analogs (e.g., 4-chloro-3-fluorobenzoyl fluoride) under identical conditions to isolate positional effects .
Q. How can researchers resolve discrepancies in spectroscopic data for this compound?
- Case Study : Conflicting IR carbonyl stretches may arise from solvent polarity or crystallinity. Use matrix-isolation IR or solid-state NMR to distinguish environmental effects .
- Troubleshooting : Cross-validate with high-resolution mass spectrometry (HRMS) and X-ray crystallography (if crystalline) to resolve ambiguities .
Q. What strategies mitigate side reactions during coupling reactions involving this compound?
- Optimization :
- Catalysis : Use Pd(0) catalysts for Suzuki-Miyaura couplings to minimize dehalogenation .
- Protecting Groups : Temporarily protect the carbonyl with tert-butyl groups to prevent undesired acylations .
Q. How does the thermal stability of this compound impact its use in high-temperature reactions?
- Thermal Analysis : Conduct thermogravimetric analysis (TGA) to determine decomposition onset (~150–200°C). Differential scanning calorimetry (DSC) identifies exothermic events (e.g., HF release) .
- Mitigation : Use stabilizing solvents like sulfolane or lower reaction temperatures (<100°C) to prolong shelf life .
Q. What computational methods predict the solubility and reactivity of this compound in nonpolar solvents?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
